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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecovirimat is an antiviral drug that inhibits the activity of the orthopoxvirus VP37 protein, which
is essential for the production of the enveloped virus form necessary for cell-to-cell spread. This
document provides a comprehensive overview of the pharmacokinetics and metabolism of
tecovirimat monohydrate, compiled from publicly available data.

Pharmacokinetics

The pharmacokinetic profile of tecovirimat has been characterized in healthy adult subjects
following both oral and intravenous administration. Key pharmacokinetic parameters are
summarized in the tables below.

Table 1: Single-Dose Pharmacokinetics of Oral
Tecovirimat in Healthy Adults
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Parameter 200 mg (Fasted) 600 mg (Fasted) 600 mg (Fed)
Cmax (ng/mL) 1,120 2,106 2,159

AUCINf (ng-h/mL) 10,627 20,879 28,791

Tmax (h) 4.0 6.0 4.0

t1/2 (h) 20.3 21.0 19.0

Data are presented as geometric mean values. Cmax: Maximum plasma concentration;
AUCInf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time
to reach Cmax; t1/2: Elimination half-life. Fed state indicates administration with a moderate-fat

meal.

Table 2: Steady-State Pharmacokinetics of Oral and

Intravenous Tecovirimat in Healthy Adults

Administration AUCO0-24hr
Dose Cmax (ng/mL)

Route (ng-h/mL)
600 mg every 12

Oral 2,159 29,816
hours
200 mg every 12

Intravenous 2,630 39,405

hours

Data are presented as mean values at steady-state. Cmax: Maximum plasma concentration;
AUCO-24hr: Area under the plasma concentration-time curve over a 24-hour dosing interval.

Table 3: Physicochemical and Pharmacokinetic

Properties of Tecovirimat
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Property Value

) o 48% (fasted), increased by 39% with a
Bioavailability (Oral) moderate-fat meal[1]

Protein Binding 77-82%

Volume of Distribution (Vd) 1030 L (Oral, 600 mg), 383 L (IV, 200 mg)[2][3]
Clearance (CL) 31 L/h (Oral, 600 mg), 13 L/h (1V, 200 mg)[2][3]
Blood-to-Plasma Ratio 0.62 - 0.90[2]

Experimental Protocols

Detailed experimental protocols from pivotal clinical trials are not fully publicly available.
However, based on published literature and clinical trial summaries, the following
methodologies are representative of the studies conducted to elucidate the pharmacokinetics

of tecovirimat.

Oral Administration Study (Representative Protocol)

A typical study to assess the pharmacokinetics of orally administered tecovirimat would follow a
design similar to the following:

o Study Design: An open-label, single- or multiple-dose study in healthy adult volunteers. For
food-effect studies, a randomized crossover design is employed where subjects receive the
drug under both fasted and fed conditions.

» Dosing: Subjects receive a single oral dose of tecovirimat (e.g., 600 mg) or multiple doses to
achieve steady-state (e.g., 600 mg every 12 hours for 14 days). For fed conditions, the dose
is administered after a standardized moderate-fat meal (e.g., approximately 600 kcal, 25 g
fat).

» Sample Collection: Serial blood samples are collected from a peripheral vein at predefined
time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12,
24, 48, and 72 hours post-dose for a single-dose study). Plasma is separated by
centrifugation and stored at -20°C or below until analysis.
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» Analytical Method: Plasma concentrations of tecovirimat and its metabolites are determined
using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Intravenous Administration Study (Representative
Protocol)

For intravenous administration, the protocol would be adapted as follows:
o Study Design: An open-label, single- or multiple-dose study in healthy adult volunteers.

» Dosing: Tecovirimat is administered as an intravenous infusion over a specified period (e.qg.,
200 mg infused over 6 hours).

o Sample Collection: Blood sampling follows a similar schedule as the oral studies, with
frequent sampling during and after the infusion period to characterize the distribution and
elimination phases accurately.

Mass Balance Study (SIGA-246-009)

o Objective: To determine the absorption, metabolism, and excretion of tecovirimat.

o Methodology: A single oral dose of [14C]-labeled tecovirimat was administered to healthy
male subjects. Urine, feces, and blood were collected at regular intervals and analyzed for
total radioactivity and the profile of tecovirimat and its metabolites.

Bioanalytical Method: LC-MS/MS

o Sample Preparation: Protein precipitation is a common method for extracting tecovirimat
from plasma. An organic solvent (e.g., methanol or acetonitrile) is added to the plasma
sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.

o Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is used
to separate tecovirimat and its metabolites from endogenous plasma components. A C18
column is typically employed with a gradient mobile phase consisting of an agueous
component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

e Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring
(MRM) mode is used for detection and quantification. Specific precursor-to-product ion
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transitions are monitored for tecovirimat and its metabolites to ensure selectivity and

sensitivity.

Metabolism

Tecovirimat is eliminated from the body through multiple pathways, with metabolism playing a
significant role.

Metabolic Pathways

The primary routes of tecovirimat metabolism are:

o Hydrolysis: The amide bond in tecovirimat is susceptible to hydrolysis, leading to the
formation of metabolites.

o Glucuronidation: Tecovirimat and its metabolites can be conjugated with glucuronic acid, a
process mediated by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1 and
UGT1AA4. This conjugation increases the water solubility of the compounds, facilitating their
renal excretion.

Major Metabolites

Three major, pharmacologically inactive metabolites have been identified:

e M4: N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}|]dodec-11-en-4-yl}amine
o M5: 3,5-dioxo-4-aminotetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene

o TFMBA: 4-(trifluoromethyl)benzoic acid

Following a single oral dose of radiolabeled tecovirimat, approximately 73% of the dose was
recovered in urine, primarily as glucuronidated metabolites, and 23% was recovered in feces,
mostly as the unchanged parent drug. In urine, the primary tecovirimat glucuronide conjugate
and the M4 glucuronide conjugate were the most abundant components.

Visualizations
Metabolism of Tecovirimat
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Caption: Metabolic pathways of tecovirimat.

Experimental Workflow for Oral Pharmacokinetic Study
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Caption: A typical experimental workflow for an oral pharmacokinetic study.

Drug Interactions

Tecovirimat is a weak inducer of cytochrome P450 (CYP) 3A4 and a weak inhibitor of CYP2C8
and CYP2C19. Co-administration with drugs that are sensitive substrates of these enzymes
may result in altered exposures and potential changes in efficacy or safety.
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Conclusion

Tecovirimat exhibits predictable pharmacokinetic properties with oral and intravenous
administration. It is readily absorbed, moderately bound to plasma proteins, and extensively
metabolized through hydrolysis and glucuronidation. The well-characterized pharmacokinetic
and metabolic profile of tecovirimat is essential for informing appropriate dosing regimens and
understanding potential drug-drug interactions, thereby supporting its safe and effective use in
the target patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human
Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]

2. go.drugbank.com [go.drugbank.com]

3. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Tecovirimat Monohydrate: A Technical Guide to its
Pharmacokinetics and Metabolism]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611274#tecovirimat-monohydrate-pharmacokinetics-
and-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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